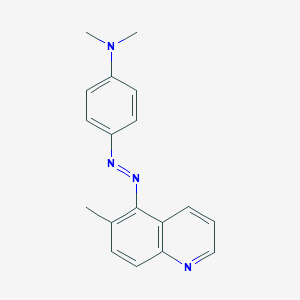
N,N-DIMETHYL-4-(6-METHYLQUINOLIN-5-YL)DIAZENYLANILINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-DIMETHYL-4-(6-METHYLQUINOLIN-5-YL)DIAZENYLANILINE is an organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-(6-METHYLQUINOLIN-5-YL)DIAZENYLANILINE typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of p-(dimethylamino)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 6-methylquinoline under basic conditions to yield the desired azo compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high coupling efficiency. The use of catalysts and surfactants can further enhance the reaction rate and product purity .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-DIMETHYL-4-(6-METHYLQUINOLIN-5-YL)DIAZENYLANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Halogenation and nitration reactions are typically carried out using halogens and nitric acid, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-DIMETHYL-4-(6-METHYLQUINOLIN-5-YL)DIAZENYLANILINE has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics
Wirkmechanismus
The mechanism of action of N,N-DIMETHYL-4-(6-METHYLQUINOLIN-5-YL)DIAZENYLANILINE involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between trans and cis isomers, altering its electronic and structural properties. This photoisomerization process is crucial for its applications in photonics and optoelectronics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((p-(Dimethylamino)phenyl)azo)benzoic acid
- 2-((p-(Dimethylamino)phenyl)azo)naphthalene
- 4-((p-(Dimethylamino)phenyl)azo)phenol
Uniqueness
N,N-DIMETHYL-4-(6-METHYLQUINOLIN-5-YL)DIAZENYLANILINE stands out due to its unique combination of a quinoline ring with an azo group, providing distinct photophysical properties. This makes it particularly valuable in applications requiring precise control of light absorption and emission .
Eigenschaften
CAS-Nummer |
17400-70-3 |
|---|---|
Molekularformel |
C18H18N4 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[(6-methylquinolin-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C18H18N4/c1-13-6-11-17-16(5-4-12-19-17)18(13)21-20-14-7-9-15(10-8-14)22(2)3/h4-12H,1-3H3 |
InChI-Schlüssel |
YMIGZFUAYQRQRI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)N=NC3=CC=C(C=C3)N(C)C |
Kanonische SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)N=NC3=CC=C(C=C3)N(C)C |
Synonyme |
N,N-dimethyl-4-(6-methylquinolin-5-yl)diazenyl-aniline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















